N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a combination of pyrazole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole rings, followed by the introduction of the bromo and nitro substituents. The final step usually involves the coupling of the pyrazole derivatives with a benzamide precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and bases like potassium carbonate for substitution reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromo group can result in various substituted pyrazole derivatives.
Scientific Research Applications
N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- N-{3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
Uniqueness
N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both bromo and nitro substituents, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological activities.
Properties
Molecular Formula |
C23H21BrN6O3 |
---|---|
Molecular Weight |
509.4g/mol |
IUPAC Name |
N-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-3-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H21BrN6O3/c1-15-22(24)16(2)29(27-15)13-18-6-4-8-20(10-18)26-23(31)19-7-3-5-17(9-19)12-28-14-21(11-25-28)30(32)33/h3-11,14H,12-13H2,1-2H3,(H,26,31) |
InChI Key |
FSPBRBOVDWBDRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C)Br |
Origin of Product |
United States |
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